4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Description
Chemical Identity and Structure 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS: 104146-10-3) is a cephalosporin intermediate with the molecular formula C₂₄H₂₃ClN₂O₅S and a molecular weight of 486.97 g/mol . Its IUPAC name is (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, highlighting its bicyclic β-lactam core, a defining feature of cephalosporins . The compound contains two stereocenters (6R,7R configuration) and functional groups critical for antibiotic activity, including a 3-chloromethyl substituent and a phenylacetamido side chain .
Applications and Significance
This compound is a key intermediate in synthesizing Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic . Its 4-methoxybenzyl ester group enhances stability during synthesis, while the chloromethyl moiety facilitates further chemical modifications . Commercial suppliers like TCI Chemicals and TRC list it as a high-purity (>95%) product for pharmaceutical research .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNUGNLCSJQ-NFBKMPQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009945 | |
| Record name | GCLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104146-10-3 | |
| Record name | (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104146-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GCLE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104146103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GCLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GCLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T517UKN60D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It is known that gcle is an intermediate in the synthesis of various cephalosporin drugs. Cephalosporins are a class of antibiotics that target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.
Mode of Action
They do this by binding to PBPs and preventing the cross-linking of peptidoglycans, which weakens the cell wall and leads to bacterial cell lysis.
Biochemical Pathways
Given its role in the synthesis of cephalosporins, it can be inferred that the affected pathways are those involved in bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of cephalosporins, the ultimate effect of these drugs is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis.
Action Environment
This high-purity GCLE has good stability, especially in humid, high-temperature, and sunlight environments. This suggests that environmental factors can influence the action, efficacy, and stability of GCLE.
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the production of β-lactam antibiotics, such as cephalosporins. The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate are not well-studied. It is known that β-lactam antibiotics, which this compound helps produce, have significant effects on bacterial cells. They inhibit the synthesis of the bacterial cell wall, leading to cell death.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of cephalosporins, a class of β-lactam antibiotics. These antibiotics work by inhibiting the enzymes responsible for bacterial cell wall synthesis, leading to cell death.
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of this compound can impact the efficiency of cephalosporin production.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The dosage effects of cephalosporins, which this compound helps produce, have been extensively studied.
Metabolic Pathways
It is known to be a key intermediate in the synthesis of cephalosporins.
Scientific Research Applications
Synthesis of Modified Cephem Antibiotics
One of the primary applications of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is in the synthesis of modified cephem antibiotics, such as cefditoren pivoxil (ME1207). This modification enhances the pharmacological properties of cephalosporins, improving their efficacy against resistant bacterial strains .
Palladium-Catalyzed Reactions
The compound is utilized in palladium-catalyzed reactions, which are crucial for synthesizing various cephem side chains. These reactions allow for the introduction of diverse functional groups, enhancing the biological activity and spectrum of these antibiotics .
Biofilm Dispersing Agents
Research indicates that derivatives of this compound can be developed into biofilm-dispersing agents. These agents are activated by β-lactamase, which is particularly beneficial in treating infections caused by biofilm-forming bacteria that are often resistant to conventional antibiotics .
Cephalosporin Prodrugs
The compound has been studied as a precursor for creating cephalosporin prodrugs that release active antibiotic forms upon metabolic conversion. This approach can improve the bioavailability and therapeutic effectiveness of cephalosporins when administered orally .
Case Study 1: Synthesis and Activity of ME1207
A study focused on the synthesis and oral activity of ME1207 demonstrated that modifications using compounds like this compound significantly improved antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the side chain structure in determining the pharmacological properties of cephalosporins .
Case Study 2: Development of Biofilm Dispersing Agents
In another study, researchers explored the use of this compound in developing biofilm dispersing agents. The results showed that these agents could effectively disrupt biofilms formed by resistant strains, making them more susceptible to treatment with β-lactam antibiotics. This finding underscores the potential for enhancing treatment strategies against chronic infections associated with biofilms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cephalosporin intermediates and derivatives share structural motifs that influence their reactivity, stability, and biological activity. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Analogues with Modified Substituents
- The compound 131528-29-5 (CAS) shares the same bicyclic core and phenylacetamido group but lacks the 3-chloromethyl substituent , reducing its utility in synthetic pathways requiring halogen-mediated coupling reactions .
- 7-ACA (CAS: 957-68-6) lacks ester groups and side chains, serving as a versatile scaffold for attaching diverse side chains to enhance antibacterial spectra .
Functional Group Impact on Stability and Bioactivity The 4-methoxybenzyl ester in the target compound improves solubility in organic solvents compared to p-nitrobenzyl esters used in other intermediates (e.g., cefazolin precursors) . The chloromethyl group enables nucleophilic displacement reactions, a feature absent in non-halogenated analogues like 7-ACA or clavulanic acid .
Comparison with Final Antibiotic Products
- Unlike the target compound, Cefditoren pivoxil includes a pivaloyloxymethyl ester, enhancing oral bioavailability by resisting gastric hydrolysis . This highlights the role of ester modifications in drug delivery.
Electronic and Geometric Similarities
- Per the principle of isovalency (), compounds with analogous electronic configurations but differing geometries (e.g., clavulanic acid vs. cephalosporins) exhibit divergent biological roles. Clavulanic acid inhibits β-lactamases, whereas cephalosporins target penicillin-binding proteins .
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s chloromethyl group is pivotal for introducing thiol-containing side chains in advanced intermediates, a step critical for enhancing Gram-negative bacterial coverage in final drugs .
- Stability Data : Storage at -20°C () ensures long-term stability, unlike hydrolytically sensitive intermediates like 7-ACA, which require stringent anhydrous conditions .
- Regulatory Status : Listed under Chinese customs code 29419019 (), its commercial availability underscores its importance in API (Active Pharmaceutical Ingredient) manufacturing .
Preparation Methods
Cephem Core Formation
The cephem core is synthesized via cyclization of a β-lactam precursor. A critical intermediate, 4-benzenesulfonyl sulfo-3-phenylacetamido-1-[1-(4-methoxybenzyloxy)carbonyl-2-methyl-2-propenyl] nitrogen heterocyclic din-2-ketone, undergoes chloro-cyclization in the presence of chlorine gas and organic bases. This reaction simultaneously introduces the chloromethyl group at position 3 and closes the β-lactam ring. Key variables include:
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Solvent selection : Dioxane, ethyl acetate, or tetrahydrofuran (THF) are used to solubilize reactants while maintaining reaction stability.
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Base optimization : Triethylamine or pyridine maintains a pH of 8.0–10.0, facilitating deprotonation and cyclization.
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Temperature control : Reactions proceed at -40°C to 30°C to prevent side reactions.
For example, using dioxane and triethylamine at 25–30°C yields GCLE with 86.21% purity and 98.72% content.
Chloromethyl Group Introduction
The chloromethyl group at position 3 is introduced via nucleophilic substitution. In one method, 7-phenylacetamido-3-hydroxymethyl-4-cephem-4-carboxylate reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane. The 4-methoxybenzyl ester group remains intact due to its stability under these conditions.
Reaction conditions :
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Reagent stoichiometry : A 1:2 molar ratio of hydroxyl precursor to PCl₅ ensures complete substitution.
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Solvent system : Dichloromethane or chloroform provides inert environments.
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Temperature : Reactions occur at 0–5°C to minimize degradation.
This step achieves >95% conversion efficiency, with residual chloride removed via aqueous washes.
Protecting Group Chemistry
4-Methoxybenzyl Ester Protection
The carboxyl group at position 4 is protected as a 4-methoxybenzyl ester to prevent unwanted reactivity during subsequent steps. Esterification is achieved by reacting the free acid with 4-methoxybenzyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Key parameters :
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Solvent : Acetone or dimethylformamide (DMF) enhances reaction rates.
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Molar ratio : A 1:1.2 ratio of acid to 4-methoxybenzyl chloride ensures complete esterification.
The ester group is later removed via hydrogenolysis or acidolysis during downstream processing.
Phenylacetamido Group Installation
The 7-position is functionalized with a phenylacetamido group through acylation. 7-Aminocephalosporanic acid (7-ACA) derivatives react with phenylacetyl chloride in anhydrous tetrahydrofuran (THF).
Optimization insights :
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.
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Workup : The product is isolated via crystallization from methanol/water mixtures.
This step achieves yields of 80–85% with <2% impurities.
Industrial-Scale Production
Single-Step Chloro-Cyclization
Modern facilities employ single-step chloro-cyclization to reduce costs and complexity. For example, Zhejiang Jiuzhou’s protocol involves:
| Parameter | Condition |
|---|---|
| Reactant | 40.0 g of nitrogen heterocyclic din-2-ketone |
| Solvent | 650 mL dioxane |
| Base | Triethylamine (pH 9.0–10.0) |
| Chlorine gas | 0.1924 mol |
| Temperature | 25–30°C |
| Yield | 86.21% |
| Purity | 98.72% |
Data sourced from Patent CN102344459A.
This method reduces production time by 40% compared to multi-step approaches.
Solvent and Reagent Recycling
Economic and environmental considerations drive solvent recovery systems. The aqueous phase from quaternary phosphine reactions—containing sodium iodide and formaldehyde—is reused in subsequent batches, cutting raw material costs by 15–20%. Closed-loop systems in Chinese facilities reclaim >90% of dichloromethane and acetone.
Challenges and Innovations
Regulatory Compliance
Pharmaceutical-grade GCLE requires ≥99.5% purity, necessitating rigorous chromatography and crystallization. EU Good Manufacturing Practice (GMP) guidelines mandate:
Chinese producers invest $2–5 million per facility to meet these standards, increasing production costs by 20–25%.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via a multi-step process involving cephalosporin intermediates. A critical intermediate is 7-amino-desacetoxymethyl-3-chlorocephalosporanic acid , which undergoes enzymatic or chemical acylation with phenylglycine derivatives. The final step often involves protecting the carboxyl group with a 4-methoxybenzyl (PMB) ester to improve stability . Methodological optimization includes controlling reaction pH (6.5–7.5) and temperature (25–30°C) during enzymatic coupling to minimize hydrolysis of the ester group .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Solubility data indicates it is sparingly soluble in chloroform and DMSO but degrades in polar solvents like methanol at elevated temperatures. Pre-experiment stability tests under intended storage conditions are recommended to confirm integrity .
Q. What spectroscopic techniques are essential for characterizing this cephalosporin derivative?
Key techniques include:
- ¹H/¹³C-NMR : Assign peaks for the β-lactam ring (δ 4.2–5.1 ppm for C3-CH₂Cl and C7-acetamido protons) and PMB ester (δ 3.8 ppm for OCH₃) .
- IR Spectroscopy : Confirm β-lactam carbonyl stretch at ~1770 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .
- HPLC-MS : Monitor purity (>98%) and detect hydrolysis byproducts using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can enzymatic synthesis approaches be optimized to improve yield and reduce byproduct formation?
Enzymatic acylation using immobilized penicillin acylase reduces side reactions compared to chemical methods. Key parameters:
- Substrate ratio : Maintain a 1:1.2 molar ratio of 7-ACA derivative to phenylglycine methyl ester to drive conversion (>85%) .
- In-situ product removal : Use biphasic systems (aqueous/organic) to minimize hydrolysis of the acylated product. Contradictions in yield data (e.g., 70–90% in literature) may arise from enzyme source variability or residual water content in solvents .
Q. What methodologies resolve discrepancies in stereochemical assignments from NMR data?
Discrepancies in C7 configuration (R vs. S) can arise from overlapping peaks. Use:
- NOESY : Correlate spatial proximity of C7-acetamido protons with adjacent β-lactam protons to confirm (6R,7R) stereochemistry .
- Chiral HPLC : Compare retention times with authentic standards. Advanced studies report conflicting coupling constants (J = 4.8–5.2 Hz for C7-H); iterative DFT-based NMR simulations can validate assignments .
Q. How does the 3-chloromethyl group influence antibacterial activity in derived antibiotics?
The chloromethyl group enhances reactivity for further functionalization (e.g., forming prodrugs like cefditoren pivoxil). In vitro studies of analogs show that replacing Cl with bulkier groups (e.g., SCH₃) reduces activity against Gram-negative bacteria (e.g., E. coli MIC increases from 0.5 µg/mL to >8 µg/mL). However, contradictory data on cytotoxicity in mammalian cells requires careful SAR analysis .
Data Contradiction Analysis
- Variability in Melting Points : Reported mp ranges (153–155°C vs. 160–162°C) may stem from polymorphic forms or residual solvents. Use DSC to identify crystalline phases and specify drying protocols (e.g., vacuum drying at 40°C for 24 hrs) .
- Antibacterial Activity : Discrepancies in MIC values across studies often arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
